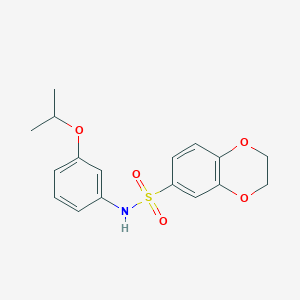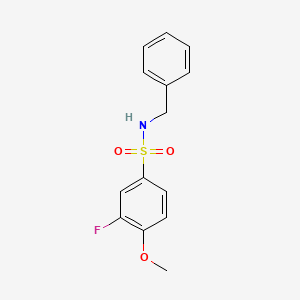![molecular formula C23H30N2O2 B5297120 3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide, also known as Dibenzoylmorpholine (DBM), is a synthetic compound that has gained popularity in the field of scientific research. DBM is a small molecule that is used as a research tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of protein synthesis. DBM has been found to bind to the ribosome, the cellular structure responsible for protein synthesis, and inhibit the elongation of the polypeptide chain. This inhibition leads to the accumulation of incomplete polypeptides, which can lead to cell death.
Biochemical and Physiological Effects:
DBM has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, DBM has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. DBM has also been found to have antioxidant effects, and may be useful in the treatment of oxidative stress-related diseases such as cardiovascular disease.
实验室实验的优点和局限性
DBM has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a variety of biological activities. However, there are also limitations to its use. DBM has relatively low solubility in water, which can make it difficult to use in aqueous systems. Additionally, DBM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for research on DBM. One area of interest is the development of DBM derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of DBM, which may lead to the development of new drugs that target protein synthesis. Additionally, DBM may be useful in the development of new treatments for a variety of diseases, including cancer, neurodegenerative diseases, and infectious diseases.
合成方法
DBM can be synthesized using a multistep process that involves the reaction of 2,2-diphenylethylamine with benzoyl chloride to form 2,2-diphenylethyl benzamide. The benzamide is then reacted with morpholine in the presence of a base to form DBM. The purity of the final product can be improved by recrystallization.
科学研究应用
DBM has been used as a research tool in various fields of study, including cancer research, neurodegenerative disease research, and infectious disease research. DBM has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBM has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DBM has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
属性
IUPAC Name |
3-[2-(2,2-diphenylethyl)morpholin-4-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24(2)23(26)13-14-25-15-16-27-21(18-25)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWASMOWOCCPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)



![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)